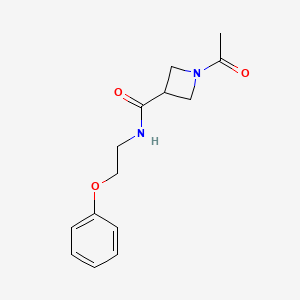

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11(17)16-9-12(10-16)14(18)15-7-8-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAJAVPJZBQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the azetidine nitrogen attacks an electrophilic carbon in a phenoxyethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.

Material Science: Azetidine derivatives are used in the synthesis of polymers with unique properties, such as antibacterial and antimicrobial coatings.

Biological Studies: The compound’s unique structure allows for its use in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting the transcription of genes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Anticancer Activity

Key structural analogs include 2-phenoxyethyl 4-hydroxybenzoate and 2-phenoxyethyl 2-hydroxybenzoate, which differ in the position of the hydroxyl group on the aromatic ring. These compounds were evaluated for cytotoxicity against MCF-7 breast cancer cells (Table 1):

1-Acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide shares the phenoxyethyl motif but replaces the ester-linked aromatic system with an azetidine-carboxamide core. This structural divergence likely alters its mechanism of action. The acetyl group on the azetidine ring may enhance metabolic stability compared to ester-based analogs, though experimental validation is required.

Pharmacokinetic and Toxicity Profiles

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: A structurally distinct carboxamide with cyano and methylamino substituents. Limited toxicological data exist for this compound, highlighting gaps in understanding its safety profile .

- This compound: No direct toxicity data are available.

Functional Group Impact on Bioactivity

- Azetidine vs.

- Acetyl vs. Hydroxyl Groups : The acetyl group in the target compound could reduce polarity, enhancing blood-brain barrier penetration relative to hydroxylated analogs .

Biological Activity

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is a compound under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by its azetidine core, which is substituted with an acetyl group and a phenoxyethyl moiety. The molecular formula is C13H15N3O3, reflecting its complex structure that may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly:

- Cyclin-Dependent Kinase 2 (CDK2) : The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. This inhibition leads to cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- IC50 Values : The compound shows IC50 values ranging from 5 to 10 µM against several cancer cell lines, indicating moderate potency in inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Inhibits CDK2, moderate IC50 values |

| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer | Broad-spectrum kinase inhibitor |

| Triazolothiadiazine | Structure | Diverse pharmacological activities | Known for anti-inflammatory effects |

Case Studies

Several studies have highlighted the potential of azetidine derivatives in therapeutic applications. For instance:

- Study on Cancer Cell Lines : A study demonstrated that compounds similar to this compound significantly reduced viability in MDA-MB-231 breast cancer cells with an IC50 of approximately 6 µM. The mechanism involved apoptosis induction through CDK inhibition .

- Antimicrobial Screening : In a broader screening of azetidine derivatives, several compounds were found to exhibit promising antibacterial activity against Staphylococcus aureus and Escherichia coli, although specific data on the target compound remain sparse .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide?

The synthesis involves two primary steps:

- Azetidine ring formation : Achieved via a [2+2] cycloaddition reaction (e.g., aza Paternò–Büchi reaction), which utilizes photocycloaddition of an imine and alkene under UV light.

- Acetylation : The acetyl group is introduced using acetic anhydride in the presence of pyridine as a base to neutralize HCl byproducts. Optimization requires precise temperature control (e.g., 0–5°C for acetylation) and anhydrous conditions to prevent hydrolysis of intermediates. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the azetidine ring (e.g., δ ~3.5–4.5 ppm for N-CH₂ groups) and acetyl/phenoxyethyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₄H₁₈N₂O₃, exact mass 274.13 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide and acetyl). Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound (e.g., CDK2 inhibition vs. STAT3 pathway modulation)?

Contradictions may arise from:

- Assay conditions : Varying IC₅₀ values due to differences in cell lines (e.g., HeLa vs. MCF-7), ATP concentrations, or incubation times.

- Off-target effects : Use siRNA knockdown or competitive binding assays to isolate STAT3-specific activity.

- Structural analogs : Compare with 1-acetyl-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide (five-membered ring) to assess ring-strain effects on target selectivity .

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states, particularly for ring-opening reactions (e.g., nucleophilic attack on the strained azetidine ring).

- Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate pathways for oxidation/reduction reactions. For example, predict regioselectivity when oxidizing the acetyl group to a ketone .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antimicrobial efficacy?

- Substituent modification : Synthesize analogs with halogenated phenoxyethyl groups (e.g., -F, -Cl) to test electronic effects on microbial membrane penetration.

- Ring expansion/contraction : Compare activity against 1-acetyl-N-(2-phenoxyethyl)aziridine-3-carboxamide (three-membered ring) to evaluate ring-strain contributions.

- Bioisosteric replacement : Replace the acetyl group with a sulfonamide to assess hydrogen-bonding interactions with bacterial enzymes .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer assays?

- Kinase profiling : Use a panel of 50+ kinases to identify off-target interactions.

- Western blotting : Quantify STAT3 phosphorylation levels in treated vs. untreated cancer cells.

- Molecular docking : Simulate binding poses with CDK2 (PDB ID: 1HCL) to identify critical residues (e.g., Lys33, Asp145) for affinity optimization .

Methodological Considerations

- Contradiction Management : Replicate published protocols exactly before modifying variables (e.g., solvent polarity, catalyst loading) to identify reproducibility issues.

- Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals caused by conformational flexibility in the azetidine ring .

- Ethical Compliance : Adhere to safety guidelines for handling azetidine derivatives (e.g., use fume hoods, avoid prolonged skin contact) as outlined in chemical hygiene plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.